2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile
Overview
Description
2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound is part of the broader class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and aniline derivatives in the presence of a catalyst. For instance, the reaction can be carried out using piperidine as a catalyst in ethanol under reflux conditions . This method is favored due to its efficiency and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and anilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-pyridin-4-yl-4H-benzo(h)chromene-3-carbonitrile
- 2-amino-7-methoxy-4-aryl-4H-chromene-3-carbonitrile
- 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile
Uniqueness
What sets 2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct pharmacological properties. The presence of both amino and anilino groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c22-12-18-20(14-5-4-10-24-13-14)17-9-8-16(11-19(17)26-21(18)23)25-15-6-2-1-3-7-15/h1-11,13,20,25H,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICZNXNAHHHRMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C(C(=C(O3)N)C#N)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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